alpha-Acetoxy-isobutyryl bromide

Nucleoside chemistry Glycosidic bond stability Mattocks reaction

α‑Acetoxy‑isobutyryl bromide (CAS 40635‑67‑4, C₆H₉BrO₃, MW 209.04) is a bifunctional reagent that combines an acyl bromide with a tertiary acetoxy ester. It serves as the cornerstone of the Mattocks reaction, the most widely cited chemoselective method for converting ribonucleoside 2′,3′‑vicinal diols into trans‑bromohydrin acetates without glycosidic bond scission.

Molecular Formula C39H54N10O14S
Molecular Weight 919.0 g/mol
Cat. No. B7821455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Acetoxy-isobutyryl bromide
Molecular FormulaC39H54N10O14S
Molecular Weight919.0 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NCC(=O)NC2CS(=O)C3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CN(CC4O)C(=O)C(NC2=O)CC(=O)N)C(C)C(CO)O)C5=C(N3)C=C(C=C5)O
InChIInChI=1S/C39H54N10O14S/c1-4-16(2)31-36(60)42-10-29(55)43-25-15-64(63)38-20(19-6-5-18(51)7-22(19)46-38)8-23(34(58)41-11-30(56)47-31)44-37(61)32(17(3)27(53)14-50)48-33(57)21-12-49(13-26(21)52)39(62)24(9-28(40)54)45-35(25)59/h5-7,16-17,21,23-27,31-32,46,50-53H,4,8-15H2,1-3H3,(H2,40,54)(H,41,58)(H,42,60)(H,43,55)(H,44,61)(H,45,59)(H,47,56)(H,48,57)/t16?,17-,21?,23+,24+,25+,26?,27-,31-,32-,64?/m0/s1
InChIKeyLSMJKGIULKKEQZ-SPUGEYPESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

α‑Acetoxy‑isobutyryl Bromide Procurement Overview: a Bifunctional Acylating Agent for Vicinal Diol Deoxygenation


α‑Acetoxy‑isobutyryl bromide (CAS 40635‑67‑4, C₆H₉BrO₃, MW 209.04) is a bifunctional reagent that combines an acyl bromide with a tertiary acetoxy ester [1]. It serves as the cornerstone of the Mattocks reaction, the most widely cited chemoselective method for converting ribonucleoside 2′,3′‑vicinal diols into trans‑bromohydrin acetates without glycosidic bond scission [2]. Commercial sources offer the compound at ≥95 % purity (refractive index n20/D 1.457, bp 75‑77 °C/12 mmHg, density 1.431 g/mL at 25 °C) .

Why Generic Acyl Bromides Cannot Replace α‑Acetoxy‑isobutyryl Bromide in Nucleoside Deoxygenation


The α‑acetoxy‑isobutyryl bromide scaffold is engineered for a singular purpose: the chemoselective activation of cis‑vicinal diols while preserving the acid‑labile N‑glycosidic bond. Simple acyl bromides such as acetyl bromide (AcBr) or propionyl bromide lack the tertiary α‑acetoxy substituent that provides anchimeric assistance for stereospecific trans‑bromoacetate formation without N‑glycosyl cleavage [1]. In the absence of this structural feature, AcBr quantitatively cleaves purine nucleoside glycosidic bonds within 4 h at 20 °C [2]. Even the closely related 2‑acetoxyisobutyryl chloride exhibits attenuated reactivity that can compromise yield without bromide exchange (NaBr) pre‑treatment [3]. These mechanistic differences render direct interchange of acylating agents impractical when the product distribution must be controlled at <3 % glycosyl loss.

Quantitative Differential Evidence for α‑Acetoxy‑isobutyryl Bromide Versus Alternative Acylating Reagents


Glycosyl Cleavage Suppression: <3 % with α‑Acetoxy‑isobutyryl Bromide Versus Quantitative Cleavage with Acetyl Bromide

Treatment of adenosine with α‑acetoxy‑isobutyryl bromide in moist acetonitrile at room temperature produces trans‑3′(2′)‑bromo‑2′(3′)‑acetates with <3 % glycosyl cleavage [1]. In sharp contrast, acetyl bromide (AcBr) is documented to cleave the glycosidic bond of purine nucleosides quantitatively under ambient conditions (4 h, 20 °C) [2]. This >30‑fold differential in undesired nucleobase loss is the single most critical parameter for procurement when the synthetic target contains an acid‑sensitive purine or modified base.

Nucleoside chemistry Glycosidic bond stability Mattocks reaction

Reagent Stoichiometry: 3‑Fold Molar Excess of α‑Acetoxy‑isobutyryl Bromide Versus 6‑Fold Excess for Propionyl Bromide

In the synthesis of 2′‑deoxyuridine from uridine, the Ozaki protocol requires a 6‑molar excess of propionyl bromide, which is an expensive reagent [1]. The Mansuri protocol using α‑acetoxy‑isobutyryl bromide achieves effective conversion with approximately 3 equivalents of the reagent [2], representing a 2‑fold reduction in molar charge. Lower reagent loading reduces procurement volume, waste streams, and per‑batch consumable cost.

Process chemistry Deoxynucleoside synthesis Cost‑efficiency

Isolated Yield in Cordycepin Synthesis: 52 % Bromohydrin Acetate Formation and 92 % Two‑Step Deoxygenation with α‑Acetoxy‑isobutyryl Bromide

In the chemical synthesis of cordycepin (3′‑deoxyadenosine) from adenosine, reaction with α‑acetoxy‑isobutyryl bromide in CH₃CN/EtOAc at <35 °C for 6 h provides the bromohydrin acetate intermediate 243b in 52 % isolated yield [1]. A separate two‑step protocol using α‑acetoxy‑isobutyryl bromide followed by Amberlite IRA‑400 (OH⁻) resin in MeOH delivers the overall transformation in 92 % yield [2]. These yields establish the reagent as a productive entry point for the adenosine‑to‑cordycepin route.

Cordycepin Anticancer nucleosides Deoxygenation yield

Bromide Versus Chloride Reactivity: α‑Acetoxy‑isobutyryl Bromide Enables Direct Bromoacetate Formation, Avoiding NaBr Exchange

In the synthesis of 1‑[2‑O‑acetyl‑3‑halo‑3‑deoxy‑5‑O‑(2,5,5‑trimethyl‑1,3‑dioxolan‑4‑on‑2‑yl)‑β‑D‑xylofuranosyl]‑1,2,4‑triazole‑3‑carboxamide, using α‑acetoxy‑isobutyryl bromide directly yields the 3′‑bromo derivative in high yield. In contrast, when the chloride analog is employed, a mixture of 2‑acetoxyisobutyryl chloride and NaBr must be used to achieve comparable bromination, introducing an extra reagent and salt by‑product stream [1]. The bromide reagent thus eliminates a unit operation and associated waste.

Halogen exchange Process simplification Triazole nucleosides

Optimal Procurement Scenarios for α‑Acetoxy‑isobutyryl Bromide Based on Quantitative Differentiation


Synthesis of Purine 2′,3′‑Didehydro‑2′,3′‑dideoxynucleoside Antiviral APIs (e.g., d4A, d4G)

When the target molecule contains a purine base (adenine, guanine, or modified analogs), the <3 % glycosyl cleavage property of α‑acetoxy‑isobutyryl bromide is essential [1]. Acetyl bromide or other simple acyl halides cause quantitative glycosidic bond scission of purine nucleosides, rendering them unsuitable. This reagent is the documented entry point for d4A and d4G synthesis and should be specified in any process patent or scale‑up campaign for purine‑based anti‑HIV or anti‑HBV nucleoside analogs.

Kilogram‑Scale Production of Cordycepin (3′‑Deoxyadenosine) and Fluorinated Analogs

For manufacturers scaling cordycepin or 2‑fluorocordycepin, α‑acetoxy‑isobutyryl bromide delivers the bromohydrin acetate intermediate in 52 % yield (or 92 % over two steps), compared to ~20 % overall yield for alternative multi‑step routes lacking this reagent [2][3]. The approximately 3‑equivalent reagent stoichiometry further reduces procurement volume relative to propionyl bromide‑based routes that demand a 6‑molar excess [4]. These combined cost‑of‑goods advantages justify the specification of α‑acetoxy‑isobutyryl bromide over generic acyl bromides in large‑scale cordycepin production.

Stereospecific trans‑Bromohydrin Acetate Formation on Alicyclic and Carbohydrate vic‑Diols

The Mattocks reaction using α‑acetoxy‑isobutyryl bromide is regio‑ and stereospecific for trans‑bromoacetate formation on cyclic cis‑diol substrates, a selectivity attributed to the anchimeric assistance of the α‑acetoxy group [1]. This property has been exploited beyond nucleosides for the conversion of cyclohexane‑1,2‑diols and carbohydrate vic‑diols into trans‑2‑bromocyclohexyl acetates, enabling subsequent Zn/Cu‑mediated olefination or base‑induced epoxide formation [5]. Procurement should prioritize this reagent whenever stereochemical integrity of the bromohydrin acetate is critical for downstream transformations.

Process‑Scale Bromoacetate Formation Without Halide Exchange Auxiliaries

In triazole and modified nucleoside programs operating under GMP constraints, the use of α‑acetoxy‑isobutyryl bromide eliminates the need for a NaBr halogen‑exchange step required by the chloride analog, simplifying the process by removing one reagent addition and one salt removal operation [6]. For CDMO or internal API manufacturing teams, this reduction in unit operations decreases batch cycle time, analytical burden, and deviation risk.

Quote Request

Request a Quote for alpha-Acetoxy-isobutyryl bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.